molecular formula C11H10N4O4S B2892385 Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate CAS No. 2034447-56-6

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate

Cat. No. B2892385
CAS RN: 2034447-56-6
M. Wt: 294.29
InChI Key: ZODXXMFUQGZDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is a chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as pyrimidinecarboxylic acids . These are pyrimidines with a structure containing a carboxyl group attached to the pyrimidine ring .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these 2-amino-thiazole-4-carboxamides is shown in Chart 1. The commercially available compound ethyl 2-amino-4-carboxylate (3) was converted to intermediate amides the amino of compound .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is C14H14N4O4S. The molecular weight is 334.35.


Chemical Reactions Analysis

The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .

Scientific Research Applications

Neuroprotective Agents

This compound has been studied for its potential as a neuroprotective agent . Research indicates that derivatives of pyrimidine, such as Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate, may offer protection against neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The neuroprotective activity is evaluated through various assays, including cell viability, ELISA, qRT-PCR, western blotting, and molecular docking .

Anti-neuroinflammatory Agents

In addition to neuroprotection, these compounds have shown promise as anti-neuroinflammatory agents . They may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells, which are key factors in the inflammatory response of the nervous system .

Antimicrobial Activity

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate and its derivatives have been explored for their antimicrobial properties . They have been tested against multidrug-resistant strains, showing potential as antibacterial and antifungal agents. This includes the inhibition of growth in bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa, as well as fungi like Candida species .

Enzyme Inhibition

The compound has been used in molecular docking studies to explore its enzyme inhibition capabilities. It could act as an antagonist against target enzymes, which is a crucial step in the development of new drugs for various diseases .

Chemical Synthesis and Drug Design

Lastly, this compound serves as a precursor in chemical synthesis for creating a range of heterocyclic analogues. These analogues can be designed with specific properties to target different therapeutic roles, making it a valuable compound in drug design and pharmaceutical research .

properties

IUPAC Name

ethyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c1-2-19-10(18)7-4-20-11(14-7)15-9(17)6-3-8(16)13-5-12-6/h3-5H,2H2,1H3,(H,12,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODXXMFUQGZDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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